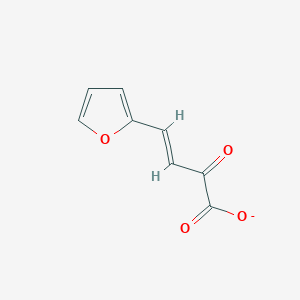

4-(2-Furyl)-2-oxo-3-butenoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5O4- |

|---|---|

Molecular Weight |

165.12 g/mol |

IUPAC Name |

(E)-4-(furan-2-yl)-2-oxobut-3-enoate |

InChI |

InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/p-1/b4-3+ |

InChI Key |

WPMRQAQTTMFMEF-ONEGZZNKSA-M |

SMILES |

C1=COC(=C1)C=CC(=O)C(=O)[O-] |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C(=O)[O-] |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Furyl 2 Oxo 3 Butenoate and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 4-(2-furyl)-2-oxo-3-butenoate molecule in a relatively straightforward manner, often by forming one of the key bonds in the final steps of the synthesis. These methods include classical condensation reactions, acylations, and esterifications.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and represents a primary method for synthesizing this compound. Current time information in Bangalore, IN.thieme-connect.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. organic-chemistry.org In the context of the target molecule, this involves the reaction of furfural (B47365) with an appropriate α-keto acid or its ester derivative. Current time information in Bangalore, IN.

The general mechanism proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. nih.gov Subsequent dehydration leads to the formation of the α,β-unsaturated product. A variety of catalysts have been employed to facilitate this transformation, including boric acid, which has been shown to be an effective and versatile catalyst for Knoevenagel condensations, often leading to good-to-excellent yields. thieme-connect.com Other catalytic systems, such as hexamethylenetetramine-based ionic liquids, have also been developed to provide simple, efficient, and environmentally friendly alternatives to traditional methods. beilstein-journals.org

Table 1: Catalysts Used in Knoevenagel Condensation

| Catalyst Type | Example(s) | Key Features |

| Brønsted Acid | Boric Acid | Effective, versatile, promotes good yields. thieme-connect.com |

| Ionic Liquid | [MeHMTA]BF4 | Simple, clean, avoids hazardous solvents, recyclable. beilstein-journals.org |

| Weak Bases | Ammonia, Amines | Traditional catalysts for this reaction. organic-chemistry.org |

| Organocatalysts | Piperidine | Can act as an organocatalyst, forming an iminium intermediate. nih.gov |

Friedel-Crafts Acylation and Related Carbonylation Chemistry

Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones and can be adapted for the synthesis of butenoate derivatives. researchgate.netevitachem.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, furan (B31954), with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netevitachem.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. researchgate.netnii.ac.jp

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is typically less reactive than the starting aromatic compound, which helps to prevent multiple acylations. evitachem.comsigmaaldrich.com For the synthesis of this compound, a plausible approach involves the reaction of furan with a derivative of maleic or fumaric acid, such as a maleic anhydride derivative, in the presence of a Lewis acid. A patented process describes a one-step synthesis of related 4-phenyl-4-oxo-2-butenoate derivatives by reacting an aromatic hydrocarbon with a maleic anhydride derivative and a sulfuric ester, highlighting the industrial applicability of this methodology. sigmaaldrich.com

Table 2: Key Aspects of Friedel-Crafts Acylation

| Component | Role/Example | Significance |

| Aromatic Substrate | Furan | The electron-rich ring undergoing acylation. |

| Acylating Agent | Acyl chlorides, Anhydrides | Source of the acyl group. evitachem.com |

| Catalyst | Lewis Acids (e.g., AlCl₃) | Generates the electrophilic acylium ion. researchgate.net |

| Product | Aryl Ketone | Deactivated towards further substitution. sigmaaldrich.com |

Esterification Reactions for Butenoate Formation

Esterification is a crucial step that may be required to complete the synthesis of this compound, particularly if the preceding steps yield the corresponding carboxylic acid. A widely used and mild method for esterification is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for a wide variety of acids and alcohols and proceeds under non-acidic conditions at room temperature. researchgate.net

The reaction can be performed in aprotic solvents like dichloromethane. researchgate.net The versatility of this method makes it suitable for the final esterification step in a multi-step synthesis of the target compound. Other modern esterification techniques could also be applied, depending on the specific requirements of the synthesis and the nature of the substrates. semanticscholar.org For instance, enzymatic methods using hydrolases like lipases or proteases can also be employed for ester synthesis, often with high selectivity. unipd.it

Indirect Synthetic Pathways

Indirect synthetic pathways involve more complex strategies where the target molecule is assembled from smaller, pre-functionalized fragments or by modifying a precursor that already contains a significant portion of the final structure.

Transformations of Precursors Bearing the Butenoate Scaffold

This approach begins with a molecule that already contains the butenoate framework, and the furan ring is introduced in a subsequent step. For example, a starting material like ethyl trans-4-oxo-2-butenoate can undergo reactions to introduce the furyl group. nih.gov While the specific transformation to the desired product is not detailed in the provided sources, the reactivity of such butenoate systems allows for various synthetic manipulations.

Convergent Synthesis Utilizing Furan-Substituted Building Blocks

Convergent synthesis is a powerful strategy that involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. For this compound, this would typically involve the synthesis of a furan-containing building block which is then coupled with a fragment that will form the butenoate chain.

Several methods are available for the synthesis of functionalized furans that can serve as these key building blocks. organic-chemistry.org For instance, radical alkylation of furan derivatives can be used to produce furfuryl ketones and furylacetic acid esters. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly valuable in this context. sigmaaldrich.com The Suzuki-Miyaura coupling, for example, can be used to form a carbon-carbon bond between a furan-boronic acid derivative and a suitable partner to construct the butenoate backbone. semanticscholar.org Similarly, Hiyama cross-coupling of organosilanes, such as 2-furylsilanols, with electrophiles offers another route to connect the furan ring to the rest of the molecule. nih.gov

A modular approach has been described for the synthesis of 2-furyl carbinols starting from 3-benzyldimethylsilylfurfural platforms. beilstein-journals.org These carbinols can be further functionalized, demonstrating how complex furan-containing building blocks can be assembled and then used in subsequent coupling reactions to arrive at the final target structure.

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of atoms in a molecule can significantly influence its chemical and biological properties. Consequently, the stereoselective synthesis of specific isomers of this compound is a key area of research. Methodologies often focus on controlling the geometry of the double bond (E/Z isomerism) and creating chiral centers with high fidelity.

Biocatalysis offers a powerful tool for achieving high stereoselectivity. The use of whole-cell cultures or isolated enzymes can afford optically active products that are challenging to obtain through traditional chemical methods. For instance, plant cell cultures of Daucus carota have been successfully used for the highly stereoselective reduction of various 4-aryl-2-oxo-but-3-enoic acid esters to their corresponding (R)-2-hydroxy derivatives with excellent enantiomeric excess (>99%). researchgate.net Similarly, the yeast Candida parapsilosis ATCC 7330 has been employed for the deracemisation of (E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates, providing a route to enantiomerically pure products. acs.org

Organocatalysis and metal-based catalysis are also prominent in the stereoselective synthesis of related α-keto esters. Chiral bisoxazoline-copper(II) complexes have been shown to catalyze the enantioselective Friedel-Crafts alkylation of electron-rich heterocycles like furan with 4-substituted 2-oxo-3-butenoate esters, achieving high yields and enantioselectivities. researchgate.net Furthermore, chiral lanthanide complexes are effective in catalyzing asymmetric Diels-Alder reactions between unsaturated α-oxo esters and dienes, allowing for the formation of specific stereoisomers. researchgate.net For example, the scandium(III) triflate complex of a pybox ligand has demonstrated excellent stereocontrol in the reaction of cyclopentadiene (B3395910) with methyl (E)-2-oxo-4-phenyl-3-butenoate, yielding the endo product with 99.5% enantiomeric excess. researchgate.net

Table 1: Examples of Stereoselective Synthesis Methods for 2-Oxo-3-butenoate Analogues

| Catalyst/Reagent | Reaction Type | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Daucus carota cells | Bioreduction | Ethyl 4-phenyl-2-oxobut-3-enoate | (R)-2-hydroxy | >99% | researchgate.net |

| Candida parapsilosis | Deracemisation | Ethyl 4-(thiophen-2-yl)-2-hydroxybut-3-enoate | (R) | N/A | acs.org |

| Chiral Bisoxazoline-Cu(II) | Friedel-Crafts | Ethyl 2-oxo-4-phenylbut-3-enoate & Furan | N/A | up to >99.5% | researchgate.net |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is essential for exploring structure-activity relationships. This involves replacing the furan ring with other heteroaryl groups, introducing substituents like halogens or alkyl groups, and modifying the fundamental butenoate structure.

Heteroaryl-Substituted 2-Oxo-3-butenoates

The furan moiety can be replaced by a variety of other heterocyclic systems. The general synthesis often involves a Claisen condensation between a heteroaryl methyl ketone and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. nih.gov This method has been used to produce analogues where the furan ring is replaced by indole, indazole, thiophene, and pyridine (B92270). nih.govacs.org For example, the reaction of 3-acetyl-1H-indazole with diethyl oxalate yields ethyl 2-hydroxy-4-(1H-indazol-3-yl)-4-oxobut-2-enoate. nih.gov Subsequent hydrolysis with a base like lithium hydroxide (B78521) can convert the resulting ester into the corresponding carboxylic acid. nih.gov

Research has also demonstrated the synthesis of derivatives where the heteroaryl group is a 3-pyridyl or a substituted phenyl ring. acs.orgrsc.org These syntheses highlight the versatility of the condensation reaction for creating a diverse library of heteroaryl-substituted 2-oxo-3-butenoates.

Table 2: Synthesis of Heteroaryl Analogues of this compound

| Heteroaryl Group | Starting Ketone | Product | Yield | Reference |

|---|---|---|---|---|

| Furan-2-yl | 2-Acetylfuran | Ethyl 4-(furan-2-yl)-2-hydroxy-4-oxobut-2-enoate | 81% | nih.gov |

| Indazol-3-yl | 3-Acetyl-1H-indazole | Ethyl 2-hydroxy-4-(1H-indazol-3-yl)-4-oxobut-2-enoate | 78% | nih.gov |

| 4-Bromophenyl | 4'-Bromoacetophenone | (E)-methyl-4-(4-bromophenyl)-4-oxobut-2-enoate | ~40% | rsc.org |

| 2-Furyl | 2-Acetyl-1-phenyl-ethanone | (E)-methyl-4-(fur-2-yl)-4-oxobut-2-enoate | 60.8–67.0% Inhibition | rsc.org |

Halogenated and Alkyl-Substituted Derivatives

The introduction of halogen atoms or alkyl groups onto the aromatic or heterocyclic ring can significantly alter the electronic and steric properties of the molecule. Syntheses of halogenated derivatives often start from the corresponding halogenated acetophenones. For instance, (E)-methyl-4-(2,4-dichlorophenyl)-4-oxobut-2-enoate and (E)-methyl-4-(4-bromophenyl)-4-oxobut-2-enoate have been prepared from 2',4'-dichloroacetophenone (B156173) and 4'-bromoacetophenone, respectively, by reaction with glyoxylic acid followed by esterification. rsc.org

Furthermore, direct halogenation of the butenoate backbone is possible. The reaction of 3,4-dibromo-5-methoxy-2(5H)-furanone with diisopropylamine (B44863) unexpectedly yields methyl (E)-2-bromo-4-(diisopropylamino)-4-oxobut-2-enoate, demonstrating a method for introducing a bromine atom at the C2 position. unipi.it The synthesis of a trichlorinated butenoate has also been reported from the reaction of hexachlorobuta-1,3-diene with sodium methoxide, which after several steps yields methyl (Z)-2,4,4-trichloro-3-methoxybut-2-enoate. researchgate.net While alkyl-substituted analogues are mentioned in structure-activity relationship studies, specific synthetic details are less commonly reported, though they are generally prepared using the same condensation methods from the corresponding alkyl-aryl ketones. rsc.org

Modifications of the α-Keto Ester and Butenoate Scaffold

The α,β-unsaturated α-keto ester scaffold is a versatile platform for a wide range of chemical transformations, allowing for the construction of complex molecular architectures. The conjugated system is susceptible to various addition and cycloaddition reactions.

Michael Additions: The electron-deficient double bond readily undergoes conjugate (Michael) addition with various nucleophiles. Thiophenols and benzotriazole (B28993) add regioselectively to 4-aryl-4-oxobut-2-enoates to furnish 2-(arylthio)- and 2-benzotriazolyl-4-oxo-4-arylbutanoates in high yields. researchgate.net These reactions are often catalyzed by mild bases like triethylamine. researchgate.net

Cycloaddition and Annulation Reactions: The butenoate scaffold can participate as a dienophile or an electrophile in various cycloaddition reactions.

[3+2] Cycloadditions: Asymmetric [3+2] formal cycloaddition reactions between oxindole (B195798) α-keto esters and enals can produce complex dihydrofuran derivatives. nih.gov

[4+2] Cycloadditions (Diels-Alder): β,γ-Unsaturated α-ketoesters react with silyloxyvinylindoles in the presence of a chiral catalyst to yield carbazole (B46965) derivatives with three contiguous stereocenters. nih.gov

Domino Reactions: A domino Michael/annulation reaction between β,γ-unsaturated α-ketoesters and bifunctional oxindole-chromones, catalyzed by a chiral thiourea, can create polysubstituted hexahydroxanthones with five contiguous stereocenters. nih.gov An N-heterocyclic carbene (NHC) catalyzed annulation of enals with (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a Lewis acid like Ti(OiPr)₄ generates highly substituted cyclopentanols. nih.gov

Tandem Reactions: Cinchona alkaloids have been found to catalyze an unusual tandem enantioselective Michael addition/oxa-nucleophilic rearrangement when β,γ-unsaturated α-keto esters react with malonates, leading to rearranged products in high yield and good enantioselectivity. researchgate.net

These diverse reactions underscore the utility of the this compound scaffold and its analogues as building blocks in synthetic organic chemistry for accessing a wide array of complex molecules.

Reactivity and Mechanistic Investigations of 4 2 Furyl 2 Oxo 3 Butenoate

Reactions Involving the α,β-Unsaturated System

The reactivity of 4-(2-Furyl)-2-oxo-3-butenoate is significantly influenced by the conjugated system formed by the furan (B31954) ring, the alkene, and the ketone. This electron-delocalized system allows the compound to participate in a variety of reactions.

Cycloaddition Reactions

Cycloaddition reactions are a fundamental class of pericyclic reactions that form cyclic products. wikipedia.org For this compound, these reactions can involve the furan ring acting as a diene or the activated alkene participating as a dienophile or in [2+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) system. libretexts.org In the context of this compound, the furan ring can act as the diene component. Furan and its derivatives are known to participate in Diels-Alder reactions, although their aromatic character can make them less reactive than non-aromatic dienes. rsc.orgconicet.gov.armasterorganicchemistry.com The reactivity and selectivity of these reactions can be enhanced by substituents on the furan ring or the dienophile. rsc.org For instance, ultrasonic irradiation has been shown to promote the Diels-Alder reaction of substituted furans with reactive dienophiles. sigmaaldrich.com

Conversely, the α,β-unsaturated ketone moiety makes this compound an electron-poor system, enabling it to act as a diene in inverse electron demand Diels-Alder (IEDDA or DAINV) reactions. wikipedia.org In an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgsigmaaldrich.com This is the opposite of the normal Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org The 1-oxa-1,3-butadiene system within this compound is suitable for reacting with electron-rich alkenes like enol ethers to form dihydropyran derivatives. uj.edu.pl These reactions are valuable for synthesizing complex heterocyclic compounds and have applications in natural product synthesis and materials science. sigmaaldrich.comuj.edu.plnih.gov The use of Lewis acid catalysts can be crucial in these transformations, as they can lower the energy of the LUMO of the oxabutadiene system, thereby accelerating the reaction.

A study on related 2-oxo-4-arylbut-3-enoate moieties demonstrated their participation in copper-catalyzed macrocyclization reactions, which proceed via a cascade involving a Michael addition and a subsequent aldol (B89426) reaction, highlighting the electrophilic nature of the butenoate system. nih.gov While not a cycloaddition, this showcases the reactivity of the core structure.

[2+2] photocycloaddition reactions involve the union of two alkene-containing molecules to form a cyclobutane (B1203170) ring. acs.org These reactions are photochemically allowed and are a key method for synthesizing cyclobutane derivatives. dnu.dp.ua The α,β-unsaturated ketone functionality in this compound makes it a candidate for such reactions, including photodimerization. acs.orgdnu.dp.ua

Research on similar compounds, such as methyl 3-(2-furyl) acrylate, has shown that they undergo photochemical dimerization. dnu.dp.ua The regioselectivity and stereoselectivity of these dimerizations are influenced by the heterocyclic ring. dnu.dp.ua The formation of cyclobutane rings through [2+2] photocycloaddition is a valuable strategy in organic synthesis, providing access to complex molecular architectures. dnu.dp.uaorgsyn.org The use of catalysts, such as copper(I) salts, can facilitate these reactions, often proceeding through an intermediate complex that directs the cycloaddition. acs.org Furthermore, organophotoredox catalysis using visible light has been employed for the stereoselective [2+2] photocycloaddition of related bis-enone derivatives to synthesize bicyclo[3.2.0]heptanes. mdpi.com

Nucleophilic Additions to the Activated Alkene

The electron-withdrawing nature of the carbonyl group in this compound activates the β-carbon of the alkene for nucleophilic attack. This classic reactivity pattern is known as a Michael addition or conjugate addition. A variety of nucleophiles can add to this position. evitachem.com

Studies on analogous 4-aryl-4-oxobut-2-enoates have demonstrated efficient catalytic conjugate additions of thiophenol and benzotriazole (B28993). researchgate.net These reactions highlight the electrophilicity of the β-position of the α,β-unsaturated ketone system. The general applicability of this reaction suggests that this compound would readily react with a range of soft nucleophiles, such as thiols, amines, and enolates. evitachem.com For example, the reaction with amines or alcohols would lead to the formation of β-amino or β-alkoxy ketones, respectively. evitachem.com

The table below summarizes the expected products from nucleophilic additions to this compound based on the reactivity of similar compounds.

| Nucleophile (Nu-H) | Product |

| Thiophenol | 3-(Phenylthio)-4-(2-furyl)-2-oxobutanoate |

| Amine (R₂NH) | 3-(Dialkylamino)-4-(2-furyl)-2-oxobutanoate |

| Alcohol (ROH) | 3-Alkoxy-4-(2-furyl)-2-oxobutanoate |

| Enolate | Adduct from Michael addition |

Electrophilic Transformations

While the α,β-unsaturated system is primarily electrophilic, electrophilic attack can occur at the α-carbon via an enol or enolate intermediate. However, reactions involving electrophilic attack directly on the alkene are less common for this type of electron-deficient system. Electrophilic transformations are more likely to target the electron-rich furan ring. evitachem.com

Transformations of the Furan Ring

The furan ring in this compound is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution and other transformations that can alter the ring structure itself.

One of the most significant reactions involving furan derivatives is the Piancatelli rearrangement. wikipedia.orgnih.gov This acid-catalyzed rearrangement transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The mechanism is proposed to be a 4π-electrocyclization, similar to the Nazarov cyclization. wikipedia.org While this compound is not a 2-furylcarbinol, its derivatives or precursors could potentially undergo this type of transformation. The rearrangement is highly stereoselective, typically yielding the trans isomer. nih.gov The reaction conditions can be tuned, with milder conditions and weak Lewis acids being used for more reactive substrates. nih.govrsc.org This reaction has found broad application in the synthesis of natural products, including prostaglandins. wikipedia.org

The furan ring can also be directly functionalized. Direct introduction of substituents at the C-3 position of a furan ring is generally difficult due to the higher acidity of the C-2 proton, which favors lithiation and subsequent reaction at the C-2 position. kyushu-u.ac.jp However, various methods have been developed to achieve C-3 substitution. kyushu-u.ac.jp

Furthermore, the furan ring can undergo ring-opening reactions under various conditions. For instance, furyl-substituted enones have been observed to photoisomerize to unsaturated aldehydes, potentially via a carbene intermediate. rsc.org Other transformations can lead to the formation of different heterocyclic systems or acyclic compounds. The synthesis of substituted furans can be achieved through palladium-catalyzed annulation reactions of alkynes, demonstrating the versatility of furan chemistry. acs.org

Dearomatization and Rearomatization Processes

The aromatic furan ring in this compound can participate in reactions that temporarily disrupt its aromaticity, a process known as dearomatization. A primary example of this is the intramolecular Diels-Alder reaction involving furan (IMDAF). researchgate.net In this type of transformation, the furan ring acts as a diene, undergoing a [4+2] cycloaddition with a dienophile. For this compound, the conjugated double bond within its own side chain could potentially act as the dienophile under thermal or Lewis acid-catalyzed conditions, leading to a complex bicyclic oxa-bridged intermediate.

The stability of the resulting dearomatized product is often tenuous. The process can be reversible, with the bicyclic adduct undergoing a retro-Diels-Alder reaction to restore the aromatic furan system, a process termed rearomatization. The equilibrium between the aromatic starting material and the non-aromatic cycloadduct is a key feature of furan chemistry. researchgate.net These processes are critical in the synthesis of complex polycyclic natural products from furan-containing precursors. researchgate.net

| Process | Description | Potential Outcome for this compound |

| Dearomatization | Temporary loss of aromaticity in the furan ring, typically via cycloaddition reactions. researchgate.net | Formation of a bicyclic oxa-bridged adduct through an intramolecular Diels-Alder reaction. |

| Rearomatization | Restoration of the aromatic furan system from a non-aromatic intermediate. | Reversion to the starting material via a retro-Diels-Alder reaction or formation of a new aromatic product through rearrangement. |

Ring-Opening Reactions and Formation of Reactive Intermediates

Furan ring-opening reactions are a powerful tool in organic synthesis, allowing for the creation of diverse and complex molecular structures. rsc.org The furan moiety in this compound is susceptible to cleavage under various conditions, leading to the formation of highly reactive acyclic intermediates. These reactions often proceed via electrophilic attack or oxidation.

For instance, treatment with acids or Lewis acids can promote ring-opening, transforming the cyclic ether into a linear dicarbonyl compound. acs.org Oxidative ring-opening can also be achieved using reagents like N-bromosuccinimide in the presence of an alcohol. Such transformations are valuable for converting biomass-derived furans into useful synthetic building blocks. rsc.org The resulting reactive intermediates, typically bearing 1,4-dicarbonyl functionalities, can be trapped in situ or used for subsequent cyclization or functionalization steps. Studies on related systems show that four-membered rings can undergo electrocyclic ring-opening to form conjugated structures, which can then participate in further reactions like hetero-Diels-Alder cycloadditions. acs.org

Functionalization of the Furan Moiety

The electron-rich nature of the furan ring makes it amenable to electrophilic aromatic substitution. evitachem.com The oxygen atom strongly activates the adjacent C5 position, making it the primary site for substitution reactions. This allows for the introduction of a wide array of functional groups onto the furan core of this compound without altering the oxo-butenoate side chain.

Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine at the C5 position.

Nitration: Addition of a nitro group.

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups.

More advanced techniques, such as directed metallation using reagents like TMPMgCl·LiCl, enable functionalization at other positions, such as C3, by overcoming the inherent reactivity preference of the furan ring. rsc.org This regioselective functionalization is crucial for the synthesis of specifically substituted furan derivatives. rsc.orgresearchgate.net

Reactivity of the 2-Oxo Group and Ester Moiety

Imine Formation and Condensation Reactions

The 2-oxo group, a ketone, is a key site of reactivity in this compound. It readily undergoes condensation reactions with primary amines (R-NH₂) to form imines, also known as Schiff bases (compounds containing a C=N double bond). orgoreview.commasterorganicchemistry.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com

The mechanism is typically acid-catalyzed and reversible. libretexts.org It involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. orgoreview.com Protonation of the hydroxyl group in the carbinolamine turns it into a good leaving group (water), which is then eliminated to form an iminium ion. orgoreview.com A final deprotonation step yields the neutral imine product. libretexts.org The reaction rate is highly dependent on pH, with an optimal range typically between 4 and 5. orgoreview.comlibretexts.org

| Reaction Type | Reactant | Product | Key Conditions |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst (pH 4-5) orgoreview.comlibretexts.org |

| Aldol Condensation | Other Carbonyl Compounds | β-hydroxy ketone/enone | Basic conditions evitachem.com |

Besides imine formation, the 2-oxo group can participate in other condensation reactions, such as the aldol condensation under basic conditions, reacting with other enolizable carbonyl compounds. evitachem.com

Hydration and Tautomerism Studies

The 2-oxo group of this compound can exist in equilibrium with other isomeric forms through hydration and tautomerism.

Hydration: In the presence of water, the ketone can be reversibly hydrated to form a geminal diol (a carbon atom bearing two hydroxyl groups). For most simple ketones, the equilibrium heavily favors the ketone form. The electrophilicity of the carbonyl carbon in this compound, influenced by the conjugated system, affects this equilibrium.

Keto-Enol Tautomerism: The compound can exist as an equilibrium mixture of its keto form and its enol tautomer. The enol is formed by the migration of a proton from the α-carbon (C1) to the carbonyl oxygen, with a corresponding shift of the pi-electrons. The presence of the extensive conjugated system, including the furan ring, can influence the stability and concentration of the enol form at equilibrium.

While specific studies on this compound are not detailed in the provided context, these processes are fundamental to the reactivity of all ketones and α,β-unsaturated carbonyl systems.

Hydrolysis and Transesterification Reactions

The ester moiety of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. georganics.sk

Hydrolysis: This reaction involves the cleavage of the ester bond by water to produce the corresponding carboxylic acid, 4-(2-furyl)-2-oxo-3-butenoic acid, and an alcohol. The reaction is typically slow but can be significantly accelerated by catalysts.

Acid-Catalyzed Hydrolysis: Performed under acidic conditions (e.g., using a strong acid like H₂SO₄), this is a reversible process.

Base-Catalyzed Hydrolysis (Saponification): Performed with a strong base (e.g., NaOH), this reaction is irreversible as the carboxylate salt formed is not susceptible to attack by the alcohol. evitachem.com

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. georganics.sk The original alkoxy group of the ester is exchanged for the alkoxy group of the reacting alcohol. Driving the reaction to completion often requires using the new alcohol as the solvent or removing the displaced alcohol as it forms. georganics.sk

Enzymes, particularly lipases, are also effective catalysts for both hydrolysis and transesterification reactions under mild conditions, often with high selectivity. thieme-connect.deresearchgate.net

| Reaction | Reagent | Catalyst | Product |

| Hydrolysis | Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 4-(2-Furyl)-2-oxo-3-butenoic acid + Alcohol |

| Transesterification | Alcohol (R'-OH) | Acid or Base | New Ester + Original Alcohol |

Formation of Bisulfite Adducts

The purification of pyruvic acid derivatives, including α-keto esters like this compound, can be effectively achieved through the formation of bisulfite adducts. googleapis.com This process leverages the reversible reaction between the compound's ketone group and a bisulfite salt.

The methodology involves reacting the crude pyruvic acid compound with a bisulfite, which results in the formation of a bisulfite adduct. This adduct can be isolated from impurities. Subsequently, the purified adduct is decomposed with an acid to regenerate the high-purity pyruvic acid compound. googleapis.com The amount of bisulfite used is typically between 0.3 to 10 molar equivalents relative to the pyruvic acid compound. googleapis.com While commercially available bisulfite can be used, it can also be prepared by absorbing sulfur dioxide into an aqueous solution of sodium hydroxide (B78521) or ammonia. googleapis.com

Transition Metal-Catalyzed Reactions

The unique structure of this compound and its derivatives allows for a diverse range of transformations catalyzed by transition metals. These reactions often proceed through highly reactive intermediates, enabling the construction of complex molecular architectures.

Copper complexes are effective catalysts for decomposing diazo compounds to generate metal-carbene intermediates, which are key to many synthetic transformations. nih.gov In reactions involving substrates structurally related to this compound, copper-carbene intermediates play a pivotal role.

A notable transformation involves the use of conjugated eneyne ketones as carbene precursors. mdpi.comresearchgate.net In this process, a copper-(2-furyl) carbene intermediate is generated in situ in the presence of a copper(I) catalyst. mdpi.comencyclopedia.pub This intermediate undergoes a migratory insertion to produce a nucleophilic alkynoate copper species. mdpi.comresearchgate.net This nucleophilic intermediate can then be trapped by various electrophiles. For instance, reaction with an allyl halide leads to the formation of 2-furyl substituted allenes. mdpi.comresearchgate.net The choice of base in these reactions is critical; potassium carbonate has been shown to effectively promote the formation of the allene (B1206475) products. encyclopedia.pub This cascade process, involving carbene/alkyne metathesis, is a general and efficient protocol for synthesizing furan derivatives. encyclopedia.pub

| Catalyst | Substrate Type | Key Intermediate | Product Type | Ref |

| CuI | Conjugated Enyne Ketone | Copper-(2-furyl) Carbene | 2-Furyl Substituted Allenes | encyclopedia.pub, mdpi.com |

| Cu(I) complexes | Diazoacetates | Vinyl Copper Carbene | Furan Derivatives | encyclopedia.pub |

Gold-catalyzed reactions of vinyldiazo compounds, which can be derived from precursors like this compound, have emerged as a powerful tool in organic synthesis. researchgate.net These transformations often proceed via the formation of gold carbene intermediates, which exhibit unique reactivity compared to their copper or rhodium counterparts. thieme-connect.comrsc.org A key strategy involves the metal-catalyzed decomposition of α-diazo carbonyl compounds to access α-oxo gold carbenes. nih.gov

Gold catalysts can induce formal cycloaddition reactions where vinyldiazo compounds act as synthons. For example, in the presence of a gold(I) catalyst, vinyldiazoacetates can react with nitriles in a formal [3+2] cycloaddition to yield highly functionalized pyrroles with complete regioselectivity. rsc.org The proposed mechanism involves the formation of an allyl gold cation, which is then attacked by the nitrile nucleophile. rsc.org Similarly, gold-catalyzed [3+3] cycloadditions between vinyldiazo acetates and nitrosobenzenes have been developed to synthesize quinoline (B57606) oxides. thieme-connect.com In some cases, alkynes can be used as synthetic equivalents of α-diazo ketones to generate the reactive α-oxo gold carbenes through intermolecular oxidation, offering a safer alternative to handling potentially hazardous diazo compounds. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Product | Ref |

| IPrAuNTf₂ | Vinyldiazo compound | Non-activated alkene | C-C bond formation | 2,6-dienoate | thieme-connect.com |

| JohnPhosAuCl / AgNTf₂ | Vinyldiazo acetate | Nitrosobenzene | Formal [3+3] Cycloaddition | Quinoline Oxide | thieme-connect.com |

| Gold(I) Catalyst | Alkenyl diazoacetate | Nitrile | Formal [3+2] Cycloaddition | Functionalized Pyrrole | rsc.org |

Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Substrates like this compound, possessing a vinyl group, are suitable for palladium-catalyzed cross-coupling and carbonylation reactions.

The Suzuki-Miyaura cross-coupling reaction, for instance, effectively couples alkenyl halides with organoboron compounds. nih.govuwindsor.ca This reaction can be applied to vinyl systems to introduce a wide variety of functional groups under relatively mild conditions. nih.gov

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into organic molecules using carbon monoxide (CO) as a C1 source. d-nb.infoacs.org These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by CO coordination and migratory insertion to form a reactive acylpalladium intermediate. pku.edu.cndiva-portal.org In some cases, ligands such as tri-(2-furyl)phosphine are employed to facilitate these transformations, as seen in carbonylative Heck macrolactonization. acs.org Researchers have also developed tandem reactions that involve the migratory insertion of both CO and a carbene, showcasing the versatility of palladium catalysis in constructing complex keto-esters. pku.edu.cn

| Catalyst | Ligand | Reaction Type | Key Features | Ref |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Suzuki-Miyaura Cross-Coupling | Couples alkenyl bromides with potassium alkyltrifluoroborates. | nih.gov |

| Pd(OAc)₂ | Tri-(2-furyl)phosphine | Carbonylative Heck | Used for macrolactonization under CO atmosphere. | acs.org |

| [Pd(PPh₃)₄] | PPh₃ | Carbonylation/Carbene Insertion | Tandem migratory insertion of CO and a carbene. | pku.edu.cn |

Ruthenium catalysts have proven effective in directing the selective functionalization of C-H bonds, a process that enhances atom economy. researchgate.net For substrates containing a 2-furoyl group, such as derivatives of this compound, ruthenium can catalyze the oxidative alkenylation at the C3 position of the furan ring. researchgate.net

This regioselectivity is achieved by using a directing group attached to the carbonyl function. For example, converting the 2-furoyl group into a 2-(furan-2-carbonyl)-1-methylimidazole allows the imidazole (B134444) ring to direct the ruthenium catalyst to the C3-H bond of the furan. researchgate.net This strategy enables the C3-alkylation of the furan ring with acrylic acid derivatives. researchgate.net Furthermore, the catalyst [Ru(p-cymene)Cl₂]₂ has been shown to be highly efficient for the direct alkenylation of furoic acid derivatives, providing furanacrylates in good yields. researchgate.net

| Catalyst | Substrate | Directing Group | Reaction | Position of Alkenylation | Ref |

| [Ru(p-cymene)Cl₂]₂ | 2-Furoyl-1-methylimidazole | Imidazole | C-H Alkylation | C3 of Furan Ring | researchgate.net |

| [Ru(p-cymene)Cl₂]₂ | Furoic acid derivative | Carboxylic acid | Direct Alkenylation | C3 of Furan Ring | researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-electron systems. Its application to 4-(2-Furyl)-2-oxo-3-butenoate allows for a detailed exploration of various chemical and physical properties. DFT methods have been particularly valuable in understanding reaction mechanisms, analyzing conformational preferences, and predicting spectroscopic data. osti.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, enabling the identification of transition states and intermediates. For furan-containing compounds, DFT has been employed to study cycloaddition reactions, providing insights into the preferred reaction pathways. pku.edu.cn By calculating the activation energies for different possible routes, researchers can predict the kinetic and thermodynamic favorability of reactions involving the furan (B31954) ring or the butenoate chain. pku.edu.cn While specific studies on this compound are not extensively documented in this context, the principles derived from studies on similar molecules, such as dienylfurans, suggest that DFT can effectively model pericyclic and stepwise reaction mechanisms. pku.edu.cn

The accuracy of DFT in predicting reaction energetics is dependent on the chosen functional. osti.govnih.gov For instance, hybrid functionals like B3LYP and range-separated functionals such as ωB97X-D are commonly used to provide a balanced description of both short-range and long-range interactions, which are crucial for accurately modeling transition states. osti.govmdpi.com

Table 1: Representative Activation Energies for Furan Cycloaddition Reactions Calculated by DFT (Note: This table presents generalized data for illustrative purposes based on typical furan cycloaddition studies, as specific data for this compound is not readily available.)

| Reaction Pathway | Functional | Basis Set | Activation Energy (kcal/mol) |

| [4+2] Cycloaddition | B3LYP | 6-31G(d) | 15-25 |

| [8+2] Cycloaddition | M06-2X | def2-TZVP | 20-30 |

| Stepwise Mechanism | ωB97X-D | 6-311+G(d,p) | 18-28 |

The flexible nature of the butenoate chain in this compound gives rise to multiple possible conformations. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. This analysis is crucial for understanding the molecule's shape and how its three-dimensional structure influences its reactivity. By performing a systematic scan of the dihedral angles along the rotatable bonds, a potential energy surface can be constructed, revealing the most stable, low-energy conformations.

Understanding the electronic structure of this compound is fundamental to predicting its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals that govern the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.orglibretexts.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. hakon-art.com A smaller gap generally suggests higher reactivity. hakon-art.com For this compound, the conjugated system encompassing the furan ring and the α,β-unsaturated keto-ester moiety is expected to significantly influence the energies of these frontier orbitals.

Table 2: Calculated Electronic Properties of a Furan-Containing Conjugated System (Note: This table presents generalized data for illustrative purposes, as specific data for this compound is not readily available.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 3.5 |

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural characterization of this compound. Key vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, C=C stretching of the furan ring and the butenoate chain, and C-O stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. researchgate.net For this compound, the π → π* transitions within the extended conjugated system are expected to be the most prominent. nih.gov

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported, this computational technique offers a valuable approach to understanding the dynamic behavior of the molecule in different environments, such as in solution. MD simulations can provide insights into conformational flexibility, solvent effects, and the time-evolution of molecular interactions. The development of force fields for such molecules can be facilitated by resources like the Automated Topology Builder (ATB). uq.edu.au

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mxresearchgate.net These indices are derived from the changes in energy with respect to the number of electrons and the external potential. researchgate.net They offer a quantitative measure of chemical concepts like electronegativity, hardness, and softness, and can be used to predict the reactive sites of a molecule. hakon-art.com

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxgrafiati.com

Table 3: Common Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | ≈ (ELUMO - EHOMO) | Resistance to charge transfer |

| Softness (S) | 1 / η | Ease of polarization |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Electrophilicity, Nucleophilicity, Hardness, and Softness

The reactivity of this compound can be rationalized using the conceptual framework of DFT, which defines several key descriptors. These include electrophilicity (ω), nucleophilicity (N), chemical hardness (η), and chemical softness (S). These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electrophilicity (ω) is a measure of a molecule's ability to accept electrons. Species with high electrophilicity are good electron acceptors.

Nucleophilicity (N) quantifies the ability of a molecule to donate electrons. High nucleophilicity indicates a good electron donor.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates how easily the electron cloud of a molecule can be polarized. Soft molecules have a small HOMO-LUMO gap and are generally more reactive.

For this compound, the presence of both an electron-rich furan ring and an electron-deficient α,β-unsaturated keto system creates distinct regions of electrophilicity and nucleophilicity. Theoretical studies on furan itself indicate that it has a tendency to act as a nucleophilic electron donor. mdpi.com This suggests that the furan moiety in this compound would be a primary site for reactions with electrophiles. Conversely, the conjugated system of the butenoate chain, particularly the β-carbon, is expected to be electrophilic, making it susceptible to nucleophilic attack. This dual reactivity is a hallmark of such conjugated systems.

| Conceptual DFT Parameter | Definition | Interpretation for this compound |

| Electrophilicity (ω) | A measure of the ability to accept electrons. | The α,β-unsaturated keto moiety is the primary electrophilic site. |

| Nucleophilicity (N) | A measure of the ability to donate electrons. | The electron-rich furan ring is the primary nucleophilic site. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Influenced by the HOMO-LUMO gap, affecting overall reactivity. |

| Chemical Softness (S) | The reciprocal of hardness, indicating polarizability. | A smaller HOMO-LUMO gap would indicate a softer, more reactive molecule. |

Ionization Potential

The ionization potential (IP) is the minimum energy required to remove an electron from a gaseous atom or molecule. It is a fundamental electronic property that provides insight into a molecule's reactivity, particularly its ability to act as an electron donor. In the context of computational chemistry, the IP can be approximated through Koopmans' theorem, which states that the IP is equal to the negative of the HOMO energy (-EHOMO).

While specific experimental or calculated ionization potential values for this compound were not found in the surveyed literature, studies on the related compound furfural (B47365) provide a useful reference. High-resolution photoelectron spectroscopy of furfural has identified its first ionization potential to be approximately 9.223 eV. scispace.com This value corresponds to the removal of an electron from the highest occupied molecular orbital, which is a π-orbital. Given the structural similarities, it is expected that the ionization potential of this compound would also be in a comparable range, reflecting the energy required to remove an electron from the extended π-system of the molecule. The extended conjugation in this compound compared to furfural might lead to a slightly lower ionization potential, as electron delocalization can stabilize the resulting cation.

| Property | Theoretical Basis | Reference Value (Furfural) | Expected Trend for this compound |

| Ionization Potential (IP) | Energy to remove an electron; approximated by -EHOMO. | ~9.223 eV scispace.com | Expected to be in a similar range, possibly slightly lower due to extended conjugation. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4-(2-Furyl)-2-oxo-3-butenoate. researchgate.net By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. pageplace.de

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring and the butenoate chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the aromaticity of the furan ring. sigmaaldrich.com Coupling between adjacent protons (J-coupling) would result in splitting of the signals, revealing the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbons of the ketone and ester functionalities would appear significantly downfield (at higher chemical shifts) due to their electron-deficient nature. The carbons of the furan ring and the double bond would also have characteristic chemical shifts.

Advanced 2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are often employed. researchgate.net These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. arkat-usa.org

Interactive Data Table: Predicted NMR Data for this compound

This table presents predicted chemical shift ranges for the key nuclei in this compound. Actual values can vary based on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan Ring Protons | 6.0 - 8.0 | 110 - 150 |

| Vinylic Protons | 6.5 - 8.0 | 120 - 145 |

| Ketone Carbonyl | - | 190 - 205 |

| Ester Carbonyl | - | 160 - 175 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. studymind.co.uk

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

C=O Stretching (Ketone and Ester): Strong and sharp absorptions are expected in the region of 1650-1800 cm⁻¹. The ketone carbonyl typically absorbs at a lower wavenumber (around 1685-1666 cm⁻¹) due to conjugation with the C=C double bond, while the ester carbonyl will appear at a higher wavenumber. libretexts.org

C=C Stretching (Alkene and Furan Ring): Absorptions for the carbon-carbon double bonds in the butenoate chain and the furan ring are expected in the 1600-1680 cm⁻¹ region. libretexts.org

C-O Stretching (Ester and Furan): The C-O bonds of the ester and the furan ring will show stretching vibrations in the 1000-1300 cm⁻¹ range. libretexts.org

=C-H Stretching (Alkene and Furan): The stretching vibrations of the sp² hybridized C-H bonds of the alkene and furan ring typically appear above 3000 cm⁻¹. core.ac.uk

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| α,β-Unsaturated Ketone | C=O Stretch | 1685-1666 | Strong |

| Ester | C=O Stretch | 1750-1735 | Strong |

| Alkene | C=C Stretch | 1680-1640 | Medium |

| Furan Ring | C=C Stretch | ~1600, ~1500 | Medium to Weak |

| Ester | C-O Stretch | 1300-1000 | Strong |

| Furan Ring | C-O Stretch | ~1250 | Strong |

| Alkene & Furan | =C-H Stretch | 3100-3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. upenn.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. escholarship.org The fragmentation pattern provides valuable structural information. Key fragments for this compound might include:

Loss of the ester group (e.g., -OR)

Cleavage at the C-C bonds of the butenoate chain

Fragmentation of the furan ring

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z (for methyl ester) |

| [M]⁺ | Molecular Ion | ~166 |

| [M - OCH₃]⁺ | Loss of methoxy (B1213986) group | ~135 |

| [C₄H₃O-CH=CH-CO]⁺ | Furan-acrolein fragment | ~121 |

| [C₄H₃O]⁺ | Furyl cation | ~67 |

Chromatography Techniques for Purity and Mixture Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. torontech.com It is particularly useful for analyzing the purity of a synthesized compound like this compound. google.com By using a suitable stationary phase (column) and mobile phase (solvent system), impurities can be separated from the main compound. The retention time (the time it takes for a compound to pass through the column) is a characteristic property of the compound under specific HPLC conditions. A diode-array detector (DAD) can be used to obtain the UV-Vis spectrum of each separated peak, which aids in peak identification and purity assessment. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. derpharmachemica.com It is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC-MS can be used to separate it from other volatile components in a mixture. mdpi.com The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. escholarship.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. elte.hu This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

The extended conjugation in this compound, involving the furan ring, the C=C double bond, and the carbonyl group, allows for π → π* and n → π* electronic transitions. elte.hu

π → π transitions:* These are typically high-energy transitions that result in strong absorption bands in the UV region.

n → π transitions:* These are lower-energy transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl groups. They result in weaker absorption bands at longer wavelengths.

The position and intensity of the absorption maxima (λ_max) are characteristic of the chromophore and can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

For the compound This compound , also known as 4-(2-furyl)-3-buten-2-one, a definitive solid-state structure determined by single-crystal X-ray diffraction has not been reported in publicly available scientific literature or crystallographic databases as of the latest searches. While the compound itself is well-documented and commercially available, and its molecular formula is established as C₈H₈O₂, detailed crystallographic data, such as unit cell dimensions, space group, and specific atomic coordinates, are not present in resources like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). nih.govnist.govmaastrichtuniversity.nlsigmaaldrich.com

Consequently, a data table of crystallographic parameters and a detailed discussion of the experimentally determined solid-state structure, including specific bond lengths, bond angles, and intermolecular interactions for This compound , cannot be provided at this time. Such an analysis would be contingent on the successful growth of a single crystal suitable for X-ray diffraction analysis and the subsequent publication of the results. mdpi.com

Bioisosteric Strategies and Medicinal Chemistry Research Applications

Bioisosteric Replacement of the Ester Moiety

Bioisosteric replacement is a key strategy in drug design used to modify a molecule to enhance its properties while maintaining its desired biological activity. drughunter.com The ester group in 4-(2-Furyl)-2-oxo-3-butenoate is a prime target for such modification. Esters can be susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and poor bioavailability. Replacing the ester with a more metabolically stable group that mimics its size, shape, and electronic characteristics can lead to compounds with improved pharmacokinetic profiles. cambridgemedchemconsulting.com

Common bioisosteric replacements for esters include various five-membered heterocyclic rings. cambridgemedchemconsulting.comnih.gov These heterocycles are often more resistant to metabolic degradation and can maintain or improve the compound's interaction with its biological target. cambridgemedchemconsulting.com For instance, the replacement of a labile ester with an oxadiazole has been shown to afford modulators with high metabolic stability. cambridgemedchemconsulting.com

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These heterocycles are well-established ester bioisosteres. nih.gov They are electronically similar to the ester group but are significantly more stable to hydrolysis. Their substitution pattern can be tailored to fine-tune electronic and steric properties.

1,2,3-Triazoles: The 1,2,3-triazole ring is another common replacement for amide and ester groups. cambridgemedchemconsulting.com It is chemically robust and can be synthesized efficiently, often via "click" chemistry. cambridgemedchemconsulting.com

Isoxazoles: The isoxazole (B147169) ring can also serve as an ester bioisostere, with the potential to form similar non-covalent interactions as the original ester functionality. cambridgemedchemconsulting.com

The selection of a specific bioisostere is context-dependent and aims to achieve a balance of improved stability without compromising the compound's affinity for its target. drughunter.com

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Ester (-COOR) | 1,2,4-Oxadiazole | Increased metabolic stability, mimics H-bond acceptor properties. cambridgemedchemconsulting.comnih.gov |

| Ester (-COOR) | 1,3,4-Oxadiazole | Resistant to hydrolysis, maintains electronic and steric profile. nih.gov |

| Ester (-COOR) | 1,2,3-Triazole | Chemically robust, resistant to enzymatic cleavage. cambridgemedchemconsulting.com |

| Ester (-COOR) | Isoxazole | Can act as a bioisosteric replacement for the acetyl group. cambridgemedchemconsulting.com |

Bioisosteric Modification of the Furan (B31954) Ring

The furan ring in this compound is a critical component of the pharmacophore that can also be modified to explore structure-activity relationships. rsc.org Replacing the furan with other aromatic or heteroaromatic systems can influence the compound's potency, selectivity, and metabolic profile. Furan rings can sometimes be targets for metabolic oxidation, making their replacement a viable strategy for improving drug-like properties.

Detailed Research Findings: Research into related 4-oxo-crotonic acid derivatives has shown that replacing the furan ring with other aryl groups significantly impacts biological activity. rsc.org This indicates that the nature of the aromatic ring at this position is a key determinant of the compound's potency.

Phenyl and Substituted Phenyl Rings: Replacing the furan with a simple phenyl ring or a substituted phenyl ring is a common strategy. Studies on related scaffolds have shown that compounds bearing an aryl group at this position generally exhibit higher potency than alkyl analogues. rsc.org Specifically, introducing electron-withdrawing substituents, such as nitro or bromo groups, onto a phenyl ring can lead to a several-fold increase in potency compared to the parent compound. rsc.org

| Original Moiety | Potential Bioisosteric Replacement | Observed/Potential Impact |

| Furan | Phenyl | Generally maintains or improves potency over alkyl analogues. rsc.org |

| Furan | Substituted Phenyl (e.g., 4-nitrophenyl, 4-bromophenyl) | Can significantly increase inhibitory activity. rsc.org |

| Furan | Naphthyl | Shown to exhibit high biological activity in related scaffolds. rsc.org |

| Furan | Thiophene | Similar size and electronics to furan, often a conservative replacement. |

| Furan | Pyridine (B92270) | Introduces a nitrogen atom, potentially altering solubility and H-bonding. nih.gov |

Rational Design of Bioactive Analogues

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target and the structure-activity relationships of existing ligands. researchgate.net For this compound, the core α,β-unsaturated ketone scaffold is an essential feature for its biological activity. rsc.orgevitachem.com Rational design efforts focus on modifying the peripheral functionalities—namely the ester and furan moieties—to enhance desired properties.

The design process for new analogues would integrate the bioisosteric strategies discussed previously. An analogue program could involve:

Scaffold Retention: Maintaining the α,β-unsaturated ketone system and the trans-configuration of the double bond, which have been identified as crucial for the activity of related compounds. rsc.org

Systematic Modification of the Furan Moiety: Synthesizing a library of compounds where the furan is replaced by various substituted and unsubstituted aryl and heteroaryl rings to probe the steric and electronic requirements of the target's binding pocket. rsc.org

Ester Bioisostere Introduction: For promising aryl analogues, a second series of modifications would involve replacing the metabolically labile ester group with more robust bioisosteres like oxadiazoles (B1248032) or triazoles to improve pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating the structure into a larger ring system, can sometimes lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

This systematic approach allows for a comprehensive exploration of the chemical space around the this compound scaffold, aiming to identify analogues with superior potency, selectivity, and drug-like characteristics.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For the chemical class to which this compound belongs, several key SAR principles have been elucidated through systematic synthetic modification and biological testing. rsc.org

Detailed Research Findings: A study on a series of substituted 4-oxo-crotonic acid derivatives, which includes the furyl analogue, provided critical insights into the molecular design principles for this class of compounds. rsc.org

Influence of the Aryl Moiety (Part C): The nature of the substituent at the 4-position (the furan ring in the parent compound) has a profound effect on potency.

Compounds with an aryl group at this position are generally more potent than those with an alkyl group. rsc.org

The furyl-substituted compound itself shows high activity. rsc.org

Replacing the furan with specific substituted phenyl rings can further enhance activity. Analogues with electron-withdrawing groups on a benzene (B151609) ring, such as 4-nitrophenyl and 4-bromophenyl, exhibited a four-fold increase in potency compared to a benchmark compound in one study. rsc.org Other potent analogues included those with 2,5-dimethoxyphenyl and naphthyl groups. rsc.org

Influence of the Ester/Amide Moiety (Part B): Modifications to the ester end of the molecule also modulate activity, though the provided data focuses more extensively on the aryl moiety.

These findings form a coherent set of design principles: to create more potent inhibitors based on this scaffold, medicinal chemists should retain the trans-α,β-unsaturated ketone core and focus on introducing substituted aryl groups, particularly those with electron-withdrawing properties, in place of the furan ring. rsc.org

| Compound Analogue (Modification from Furyl Scaffold) | Relative Activity/Potency | Key SAR Finding |

| Furyl (as in this compound) | High | The furyl group is a favorable substituent for activity. rsc.org |

| 4-Nitrophenyl | Higher (up to 4x) | Electron-withdrawing groups on the aryl ring enhance potency. rsc.org |

| 4-Bromophenyl | Higher (up to 4x) | Confirms the benefit of electron-withdrawing substituents. rsc.org |

| Naphthyl | High | A larger aromatic system is well-tolerated and can increase activity. rsc.org |

| Alkyl substituted | Lower | Aryl groups are strongly preferred over alkyl groups at this position. rsc.org |

| "Cis-" Isomer | Low | The "trans-" configuration of the double bond is essential for activity. rsc.org |

Synthetic Applications and Broader Chemical Utility

Building Blocks in Heterocyclic Synthesis

4-(2-Furyl)-2-oxo-3-butenoate serves as a precursor for the synthesis of a variety of heterocyclic compounds. The presence of both an α,β-unsaturated ketone and a furan (B31954) ring provides multiple reaction sites for cyclization reactions. evitachem.comchim.it

Key reactions involving this compound in heterocyclic synthesis include:

Michael Addition: The electrophilic nature of the β-carbon in the butenoate chain allows for Michael addition reactions with various nucleophiles, which can be a key step in the formation of six-membered rings. evitachem.com

Aldol (B89426) Condensation: Under basic conditions, the ketone functionality can participate in aldol condensation reactions with other carbonyl compounds, leading to the formation of new carbon-carbon bonds and potential cyclization. evitachem.comsigmaaldrich.com

Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, a powerful tool for the construction of bicyclic systems. For instance, intramolecular [4+2] cycloaddition of N-substituted furylmethylimines derived from furfural (B47365) with maleic anhydride (B1165640) leads to the formation of complex tricyclic compounds. researchgate.net

Multicomponent Reactions: This compound can be utilized in multicomponent reactions to generate highly functionalized heterocyclic systems in a single step. These reactions are valued for their efficiency and atom economy. beilstein-journals.org

Synthesis of Pyrano[3,4-b]furo[2,3-b]pyridine Derivatives: Methods have been developed for the synthesis of these complex heterocyclic systems starting from precursors that can be derived from furan-containing compounds. researchgate.net

Intermediates in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and their analogues, as well as intermediates for the pharmaceutical and agrochemical industries. evitachem.comresearchgate.net

Natural Product Synthesis

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in the provided results, its structural motifs are present in various natural products. The furan ring is a common feature in many naturally occurring compounds. naturalproducts.net The α,β-unsaturated ketone moiety is also a key reactive handle for elaborating molecular complexity.

For instance, the synthesis of pyran-containing natural products often involves strategies where furan precursors are transformed into the target pyran ring system. google.com The reactivity of compounds like this compound is analogous to that of other building blocks used in the synthesis of complex natural products like the C-nor D-homo steroidal alkaloid (+)-heilonine, where C-H functionalization and cross-coupling reactions are key steps. acs.org

Synthesis of Pharmaceutical and Agrochemical Intermediates

The furan nucleus and the α,β-unsaturated ketone functionality are important pharmacophores and toxophores in medicinal and agricultural chemistry. evitachem.comresearchgate.netresearchgate.net Consequently, this compound and its derivatives are valuable intermediates for the synthesis of biologically active compounds.

Pharmaceutical Intermediates: The compound can be used to synthesize precursors for various pharmaceuticals. For example, 2-oxo-1-pyrrolidine derivatives, which have applications in treating neurological disorders like epilepsy, can be synthesized from precursors with similar functionalities. google.com The core structure can also be found in intermediates for 4-phenyl-4-oxo-2-butenoic ester derivatives, which are important in the synthesis of various medicines. google.com

Agrochemical Intermediates: The development of new pesticides is a significant area of research, and furan-containing compounds have shown promise. nih.gov For example, 2-furyl-4-arylidene-5(4H)-oxazolones have been synthesized and shown to possess potent antibacterial activity against phytopathogenic bacteria. nih.gov Additionally, butenolide-containing compounds, which share structural similarities, are known to have antifungal and insecticidal activities. nih.gov The synthesis of pyridine (B92270) carbodithioate herbicides also utilizes intermediates that can be conceptually derived from related butenoate structures. google.com

Methodology Development in Organic Chemistry

This compound and similar α,β-unsaturated carbonyl compounds are often used as model substrates in the development of new synthetic methodologies. Their well-defined reactivity allows researchers to test the scope and limitations of new catalytic systems and reaction protocols.

Catalytic Reactions: The compound can be employed in the development of new catalytic processes, such as aminocatalytic functionalization of carbonyl compounds. tesisenred.net For example, the Michael/alkylation cascade reactions involving α-substituted ammonium (B1175870) ylides for the construction of spirocyclopropyl oxindoles have been developed using similar α,β-unsaturated systems. acs.org

Photochemical Reactions: The photochemical behavior of related 3-heteroarylacrylates has been studied to understand their dimerization reactions, which are useful for creating complex cyclobutane (B1203170) structures. dnu.dp.ua

High-Pressure Synthesis: High-pressure conditions can be used to promote reactions that are otherwise difficult to achieve, and α,β-unsaturated esters are sometimes used as substrates in the development of these high-pressure synthetic methods. researchgate.net

Synthesis of Functionalized Molecules: The reaction of related β,γ-unsaturated α-ketoesters has been explored in cycloaddition reactions for the de novo synthesis of selectively protected carbohydrates. researchgate.net

Q & A

Q. Key considerations :

- Use anhydrous conditions to avoid hydrolysis of the ester group.

- Monitor reaction progress via TLC or HPLC to detect intermediate hydrazones or by-products.

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Multi-technique validation is essential:

- X-ray crystallography : Resolves spatial arrangement, as seen in structurally related furyl-acylpyrazolones, which exhibit intramolecular hydrogen bonding (N–H⋯O) and keto-enol tautomerism in the solid state .

- NMR spectroscopy :

- ¹H NMR : Look for furyl proton signals (δ 6.3–7.4 ppm) and α,β-unsaturated carbonyl protons (δ 5.8–6.5 ppm for vinyl protons; δ 9–10 ppm for ketone protons).

- ¹³C NMR : Confirm the ester carbonyl (δ 165–175 ppm) and conjugated ketone (δ 185–200 ppm) .

- IR spectroscopy : Detect ester C=O (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) stretches .

Advanced: How can isomerism in this compound derivatives be resolved?

Answer:

Isomer separation is critical for studying structure-activity relationships:

- Chromatographic techniques : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate cis/trans or positional isomers .

- Crystallographic differentiation : Isolate single crystals of each isomer and compare unit cell parameters via X-ray diffraction, as demonstrated for allyl 3-oxo-2-phenylhydrazone butanoate .

- Dynamic NMR : Resolve rotational barriers in hindered isomers by variable-temperature ¹H NMR .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software to evaluate electrophilicity at the α,β-unsaturated carbonyl site.

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in reactions with amines or thiols .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .

Data Contradiction: How to address conflicting spectroscopic data for this compound derivatives?

Answer: